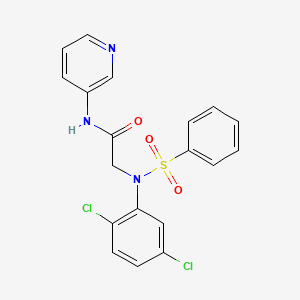
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research.
Wirkmechanismus
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is metabolized in the brain by monoamine oxidase B (MAO-B) enzymes to form 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopamine-producing neurons in the substantia nigra. This damage mimics the symptoms of Parkinson's disease and can be used to study the underlying mechanisms of the disease.
Biochemical and Physiological Effects
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in motor deficits and other symptoms associated with Parkinson's disease. This effect has been used to study the effects of dopamine depletion on behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has several advantages for lab experiments, including its ability to selectively target dopamine-producing neurons and its reproducibility in animal models. However, its neurotoxic effects can also be a limitation, as it can lead to irreversible damage to the brain.
Zukünftige Richtungen
There are several future directions for 5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one research, including the development of new animal models for Parkinson's disease, the investigation of its effects on other neurotransmitter systems, and the development of new drugs that target the underlying mechanisms of the disease.
Conclusion
In conclusion, 5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has been extensively studied for its potential use in scientific research. Its ability to selectively target dopamine-producing neurons and mimic the symptoms of Parkinson's disease make it a valuable tool for studying the underlying mechanisms of the disease and developing new treatments.
Synthesemethoden
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one can be synthesized through a multistep process involving the reaction of 4-tert-butylbenzaldehyde with 4-methyl-1-piperazinecarboxaldehyde in the presence of a thiol catalyst. The resulting intermediate is then treated with ammonium acetate and acetic anhydride to yield 5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one.
Wissenschaftliche Forschungsanwendungen
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been widely used in scientific research for its ability to selectively target and inhibit monoamine oxidase B (MAO-B) enzymes. This inhibition leads to an increase in dopamine levels in the brain, which can be used to study the mechanisms of Parkinson's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-19(2,3)15-7-5-14(6-8-15)13-16-17(23)20-18(24-16)22-11-9-21(4)10-12-22/h5-8,13H,9-12H2,1-4H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTPZWVHSBTYCU-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(4-tert-butylbenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5111682.png)

![1-methyl-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111708.png)
![2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5111712.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5111720.png)
![ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5111732.png)
![8-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5111736.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5111744.png)
![1-methyl-2-(3,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5111752.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5111754.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5111755.png)

